molecular formula C14H19NO3 B12539174 N-(2-hydroxycyclohexyl)-4-methoxybenzamide CAS No. 710290-26-9

N-(2-hydroxycyclohexyl)-4-methoxybenzamide

Cat. No.: B12539174
CAS No.: 710290-26-9
M. Wt: 249.30 g/mol
InChI Key: DTCXRZSZRPDNEY-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclohexyl)-4-methoxybenzamide is an organic compound with a unique structure that combines a cyclohexyl ring with a hydroxy group and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclohexyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 2-hydroxycyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclohexyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which N-(2-hydroxycyclohexyl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. For instance, its inhibitory effect on tyrosinase is due to its ability to bind to the active site of the enzyme, thereby preventing the oxidation of tyrosine to melanin. This interaction disrupts the melanogenesis pathway, leading to reduced melanin production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxycyclohexyl)-4-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its methoxy group enhances its lipophilicity, improving its skin permeability and making it more effective as a topical agent for treating hyperpigmentation .

Properties

CAS No.

710290-26-9

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

N-(2-hydroxycyclohexyl)-4-methoxybenzamide

InChI

InChI=1S/C14H19NO3/c1-18-11-8-6-10(7-9-11)14(17)15-12-4-2-3-5-13(12)16/h6-9,12-13,16H,2-5H2,1H3,(H,15,17)

InChI Key

DTCXRZSZRPDNEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCCCC2O

Origin of Product

United States

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